N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C21H21NO3S and a molecular weight of 367.46 g/mol
Preparation Methods
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves multiple steps, typically starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . Another approach involves microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yields and fewer side reactions .
For industrial production, the synthesis process would likely be scaled up using optimized reaction conditions to ensure high efficiency and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction reactions could yield dihydrobenzofuran derivatives .
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide has potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been shown to possess significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These properties make the compound a promising candidate for drug development and therapeutic applications.
In the industrial sector, benzofuran derivatives are used in the production of polymers, dyes, and other functional materials . The unique structural features of this compound make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make them useful in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.
Comparison with Similar Compounds
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit significant biological activities and have been used in the treatment of various diseases, including cancer and psoriasis . The unique structural features of this compound, such as the presence of the naphthalene sulfonamide group, distinguish it from other benzofuran derivatives and may contribute to its specific biological activities.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-15(13-16-9-10-20-18(14-16)11-12-25-20)22-26(23,24)21-8-4-6-17-5-2-3-7-19(17)21/h2-10,14-15,22H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSDHCRVUABSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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